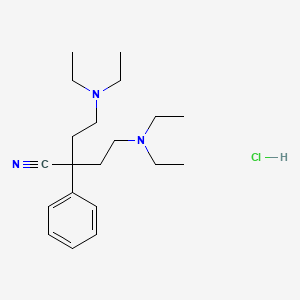
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxyethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol typically involves the reaction of a phenolic precursor with formaldehyde and a methoxyethoxy group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic group can be reduced to form a cyclohexanol derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxymethyl and methoxyethoxy groups may also influence the compound’s solubility and reactivity, contributing to its overall biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
3-Methoxyphenol (m-Guaiacol): A phenolic compound with a methoxy group at the meta position.
4-Methoxyphenol (Mequinol): A phenolic compound with a methoxy group at the para position.
Uniqueness
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is unique due to the presence of both hydroxymethyl and methoxyethoxy groups, which confer distinct chemical properties and reactivity compared to other methoxyphenols
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C10H14O4/c1-13-2-3-14-10-5-8(7-11)4-9(12)6-10/h4-6,11-12H,2-3,7H2,1H3 |
Clé InChI |
XYRJLHVSVSIEOH-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=CC(=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)

![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)




![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)



![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
